molecular formula C23H24N4O4 B10987874 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]acetamide

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]acetamide

Cat. No.: B10987874
M. Wt: 420.5 g/mol
InChI Key: HAIBMCDSFQURRX-UHFFFAOYSA-N
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Description

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an indole moiety linked to a quinazoline derivative through an acetamide bridge, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the indole and quinazoline intermediates. The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions. The quinazoline derivative is often prepared via the cyclization of anthranilic acid derivatives with formamide or similar reagents.

The final coupling step involves the reaction of the indole intermediate with the quinazoline intermediate in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the coupling step and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Various alkyl or aryl-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of novel materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and quinazoline moieties can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]acetamide is unique due to its specific combination of indole and quinazoline moieties, which confer distinct chemical and biological properties. Unlike simpler compounds, its structure allows for multiple points of interaction with biological targets, making it a versatile molecule for research and potential therapeutic applications.

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

2-[1-(2-methoxyethyl)indol-4-yl]oxy-N-[2-(4-oxoquinazolin-3-yl)ethyl]acetamide

InChI

InChI=1S/C23H24N4O4/c1-30-14-13-26-11-9-18-20(26)7-4-8-21(18)31-15-22(28)24-10-12-27-16-25-19-6-3-2-5-17(19)23(27)29/h2-9,11,16H,10,12-15H2,1H3,(H,24,28)

InChI Key

HAIBMCDSFQURRX-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=CC=C2OCC(=O)NCCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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